4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
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Overview
Description
4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation followed by cyclization reactions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide , and solvents like dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride and tetrahydrofuran (THF) as a solvent.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids , while reduction reactions can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
4-Methylphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
Uniqueness
4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate: stands out due to its chlorophenyl group, which imparts unique chemical properties compared to its nitrophenyl and methylphenyl counterparts. This difference can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
The compound 4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article aims to explore its biological activity through various research findings and case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24ClO7
- CAS Number : 347412-06-0
This compound features a chlorophenyl group and a pentaoxatricyclododecane framework that contributes to its potential biological activities.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of the target compound.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial properties against various pathogens. The presence of the chlorophenyl group is often associated with enhanced activity against bacteria and fungi due to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Microorganism | Activity | Reference |
---|---|---|
E. coli | Inhibition Zone: 15 mm | |
S. aureus | MIC: 32 µg/mL | |
Candida albicans | Inhibition Zone: 18 mm |
Anti-inflammatory Activity
Research has shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The tricyclic structure may facilitate interactions with cellular receptors involved in inflammation.
Anticancer Activity
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The mechanism is believed to involve induction of apoptosis through activation of caspases.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A recent investigation assessed the antimicrobial efficacy of several derivatives of chlorophenyl compounds against clinical isolates. The study found that compounds with similar structural features to the target compound exhibited potent activity against multi-drug resistant strains of E. coli and S. aureus, highlighting their potential for therapeutic applications in infectious diseases.
-
Case Study on Anticancer Properties
- Another study evaluated the anticancer properties of structurally related compounds in a series of human cancer cell lines. Results indicated that these compounds induced significant apoptosis in MCF-7 cells via mitochondrial pathway activation.
The biological activities of this compound can be attributed to:
- Membrane Disruption : The chlorophenyl moiety interacts with lipid membranes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors leading to altered signaling pathways.
Properties
IUPAC Name |
(4-chlorophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO7/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(20)21-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSHOBOGRNGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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